2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)morpholine
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Overview
Description
2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)morpholine is a heterocyclic compound that contains both a triazole and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)morpholine typically involves the formation of the triazole ring followed by its attachment to the morpholine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carboxylic acids . The morpholine ring can then be introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques, which offer advantages such as higher yields, better control over reaction conditions, and reduced environmental impact . These methods often employ metal-free processes to construct the triazole ring efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents like DIBAL-H to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like DIBAL-H, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols .
Scientific Research Applications
2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)morpholine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)morpholine involves its interaction with molecular targets such as enzymes and receptors. For instance, in the case of aromatase inhibitors, the nitrogen atoms of the triazole ring bind to the iron in the heme moiety of cytochrome P450 enzymes . This interaction inhibits the enzyme’s activity, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-1,2,4-triazole: A simpler triazole derivative with similar chemical properties.
2-(1-Methyl-1H-1,2,4-triazol-3-yl)pyridine: Another triazole-containing compound with applications in coordination chemistry.
Uniqueness
2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)morpholine is unique due to the presence of both a triazole and a morpholine ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C9H16N4O |
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Molecular Weight |
196.25 g/mol |
IUPAC Name |
2-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)morpholine |
InChI |
InChI=1S/C9H16N4O/c1-3-8-11-9(13(2)12-8)7-6-10-4-5-14-7/h7,10H,3-6H2,1-2H3 |
InChI Key |
ZIICXFJVYMGGBE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=N1)C2CNCCO2)C |
Origin of Product |
United States |
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